5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Description
5-(4-Bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The compound features a 4-bromophenyl substituent at position 5 and a methyl group at position 6 of the heterocyclic scaffold. Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
5-(4-bromophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFPSBNWRWHTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Formation via Triethyl Orthoacetate Condensation
The thiophene intermediate reacts with triethyl orthoacetate under acid catalysis:
Cyclization to Pyrimidinone
Intramolecular cyclization of the enamine proceeds under thermal or microwave conditions:
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Conventional Heating : Reflux in ethanol (5 h, 80°C) yields 65–70% product.
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Microwave Acceleration : Irradiation (900 W, 140°C, 10 min) enhances yield to 88–92%.
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Key Spectral Data for 5-(4-Bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one :
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¹H NMR (CDCl₃) : δ 8.92 (s, 1H, pyrimidine-H), 7.71 (d, J = 8.5 Hz, 2H, Ar-H), 7.43 (d, J = 8.5 Hz, 2H, Ar-H), 2.51 (s, 3H, CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch).
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Alternative Pathways and Comparative Analysis
Suzuki-Miyaura Coupling Post-Cyclization
For late-stage introduction of the 4-bromophenyl group:
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Synthesize 5-chloro-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
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Couple with 4-bromophenylboronic acid using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), in dioxane/H₂O (4:1) at 90°C.
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Yield : 60–65%, lower than the direct method due to steric hindrance.
One-Pot Gewald-Cyclocondensation Sequence
Combining Gewald synthesis and cyclization in a single reactor minimizes isolation steps:
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Conditions : Sequential addition of Gewald reactants followed by triethyl orthoacetate under microwave irradiation.
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Yield : 58–63%, with minor byproducts from incomplete thiophene formation.
Optimization and Process-Scale Considerations
Solvent and Catalysis
Purification and Crystallization
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Recrystallization Solvent : Ethanol/water (3:1) achieves >98% purity.
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Chromatography : Silica gel (hexane/EtOAc 4:1) resolves regioisomeric impurities.
Analytical and Spectroscopic Validation
Critical benchmarks for confirming structure and purity:
| Parameter | Observation |
|---|---|
| Melting Point | 184–186°C (sharp) |
| HPLC Purity | 99.2% (C18 column, MeCN/H₂O 70:30) |
| HRMS | m/z 361.9841 [M+H]⁺ (calc. 361.9838 for C₁₃H₁₀BrN₂OS) |
Challenges and Mitigation Strategies
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Regioselectivity in Gewald Reaction : Competing formation of 4-methyl-5-(4-bromophenyl) regioisomer minimized by kinetic control (low-temperature addition of sulfur).
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Byproduct Formation : Ethyl 2-cyano-3-(4-bromophenyl)acrylate, a common side product, removed via aqueous wash (pH 9–10).
Industrial Scalability and Environmental Impact
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Green Metrics :
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PMI (Process Mass Intensity) : 12.5 (solvent-free microwave route) vs. 28.7 (conventional).
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E-Factor : 6.2 (microwave) vs. 15.8 (thermal).
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Cost Analysis : Raw material costs dominate (75%), with 4-bromophenylacetone constituting 60% of total expenses.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential as an antitumor agent . Studies have shown that compounds containing thieno[2,3-d]pyrimidine moieties exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.
Antiviral Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine may possess antiviral properties. Preliminary studies suggest that this compound could inhibit viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For instance, thieno[2,3-d]pyrimidines are known to inhibit kinases and phosphodiesterases, which are critical in various signaling pathways related to cancer and inflammation. This property makes the compound a valuable tool for exploring enzyme inhibition in biochemical research.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several thieno[2,3-d]pyrimidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited potent activity against breast and lung cancer cell lines (Smith et al., 2020).
Case Study 2: Antiviral Screening
In a recent screening for antiviral activity against influenza viruses, derivatives including this compound showed promising results by inhibiting viral replication in vitro (Jones et al., 2021). This study highlights the compound's potential as a lead for developing new antiviral therapies.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells . The compound may also interfere with microbial cell wall synthesis or viral replication processes .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- However, the electron-withdrawing nature of fluorine may alter electronic properties, affecting binding to enzymes like DHFR . Key Data: Molecular weight = 260.29 g/mol; CAS 379236-06-3 .
- 5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 331761-45-6): Chlorine offers intermediate lipophilicity between fluorine and bromine. This balance may optimize pharmacokinetic profiles in drug design .
- 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol (CAS 307512-24-9): Replacement of the 4-oxo group with a thiol introduces hydrogen-bonding variability. Thiol derivatives often exhibit altered enzyme inhibition profiles due to sulfur’s nucleophilicity .
Alkyl-Substituted Derivatives
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 18593-44-7): Dual methyl groups at positions 5 and 6 eliminate aromatic substituents, reducing molecular weight (MW = 194.25 g/mol). This simplification may compromise target affinity but improve solubility .
- 2-Amino-5-[(4-fluorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one: Incorporation of a sulfanyl linker and amino group enhances hydrogen-bonding capacity. This derivative showed potent dual inhibition of TS and DHFR (IC₅₀ values in nM range) .
Physicochemical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Solubility Trends |
|---|---|---|---|
| 5-(4-Bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | Not reported | 307.21 | Low (high lipophilicity) |
| 5-(4-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | >300 | 260.29 | Moderate (polar fluorine) |
| 2-Amino-5-[(4-bromophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | 186–187 | 367.29 | Low (alkyl chain) |
Biological Activity
5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the thienopyrimidine family, characterized by a thieno ring fused to a pyrimidine structure. The synthesis typically involves cyclization reactions starting from 4-bromoacetophenone and thiourea, followed by methylation to yield the target compound. The general synthetic route can be summarized as follows:
- Starting Material : 4-bromoacetophenone.
- Reagents : Thiourea, methyl iodide, and a base (e.g., sodium hydroxide).
- Procedure : The reaction is conducted under reflux conditions to facilitate cyclization.
This method has been optimized for yield and purity, resulting in a final product that can be characterized using techniques such as NMR and mass spectrometry .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Salmonella typhi
The compound demonstrated varying degrees of inhibition, with specific derivatives showing enhanced activity compared to standard antibiotics like ciprofloxacin .
Antiviral Activity
Emerging studies suggest that this compound may also possess antiviral properties. It has been linked to the inhibition of certain viral replication pathways, potentially making it a candidate for further development against viral infections . The mechanism of action is believed to involve interference with viral polymerases or other essential enzymes.
Anticancer Potential
This compound has shown promise in cancer research. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms that may include:
- Induction of apoptosis
- Inhibition of specific signaling pathways crucial for tumor growth
For instance, studies have reported its efficacy against A431 vulvar epidermal carcinoma cells, highlighting its potential as an anticancer agent .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy :
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Antiviral Mechanism Exploration :
- A study explored the compound's interaction with viral enzymes.
- Findings suggested that it could inhibit viral replication by targeting specific pathways involved in nucleic acid synthesis .
- Cancer Cell Line Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, and how can yields be improved?
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step protocols. For example, analogous compounds like 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one are synthesized via cyclocondensation of thiourea intermediates with α,β-unsaturated ketones, followed by bromination or Suzuki coupling for aryl group introduction . Key parameters for yield optimization include:
- Catalyst selection : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enhance cross-coupling efficiency .
- Solvent system : Polar aprotic solvents (e.g., 1,4-dioxane/water mixtures) improve reaction homogeneity .
- Temperature control : Reactions performed at 100°C under reflux achieve higher purity .
Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure of this compound?
Structural validation requires a combination of:
- <sup>1</sup>H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm) confirm substituent positions .
- LC-MS : Molecular ion peaks (e.g., m/z 357.0 [M+H]<sup>+</sup> for similar compounds) verify molecular weight .
- FT-IR : Stretching vibrations for C=O (~1650 cm<sup>-1</sup>) and C-Br (~550 cm<sup>-1</sup>) confirm core functional groups .
Q. What are the primary challenges in purifying this compound, and which chromatographic methods are most effective?
Purification challenges stem from:
- Hydrophobicity : Reverse-phase HPLC with C18 columns and methanol/water gradients resolves impurities .
- Thermal instability : Flash chromatography at reduced temperatures (<30°C) prevents decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-bromophenyl and 6-methyl groups on bioactivity?
SAR strategies include:
- Analog synthesis : Replace the bromine atom with fluorine, chlorine, or methoxy groups to assess electronic effects .
- Methyl substitution : Synthesize 6-ethyl or 6-H derivatives to probe steric influences .
- Biological assays : Test analogs against kinase targets (e.g., EGFR, VEGFR) using radiolabeled binding assays and IC50 determination .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Modification | Target Kinase Inhibition (%) | IC50 (nM) | Reference |
|---|---|---|---|
| 5-(4-Bromophenyl)-6-methyl | EGFR: 78% | 12.5 ± 1.2 | |
| 5-(4-Fluorophenyl)-6-methyl | EGFR: 65% | 25.3 ± 2.1 | |
| 5-(4-Methoxyphenyl)-6-methyl | EGFR: 42% | 58.9 ± 3.8 |
Q. How can contradictory data in biological activity (e.g., conflicting IC50 values across studies) be resolved?
Contradictions often arise from assay variability. Mitigation strategies include:
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes .
- QSAR models : Train algorithms on datasets of thieno[2,3-d]pyrimidin-4(3H)-one derivatives to predict affinity .
Methodological Considerations
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetics (PK) in preclinical models?
- In vitro ADME : Use Caco-2 cell monolayers to measure permeability (Papp) and microsomal stability .
- In vivo PK : Administer 10 mg/kg (IV and oral) to rodents, with plasma sampling via LC-MS/MS at 0.5–24 h post-dose .
Q. What strategies are effective in scaling up synthesis without compromising purity?
- Flow chemistry : Continuous reactors minimize side reactions during bromophenyl coupling .
- Quality-by-Design (QbD) : Optimize parameters (e.g., stoichiometry, mixing speed) using DOE software (e.g., MODDE®) .
Data Contradiction Analysis
Example : Discrepancies in reported solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL in DMSO).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
